Diethyl N-(3-hydroxypropyl)phosphoramidate
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Overview
Description
Diethyl N-(3-hydroxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of diethyl N-(3-hydroxypropyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of phosphorus oxychloride with diethylamine and 3-hydroxypropylamine under controlled conditions. The reaction typically proceeds through the formation of intermediate compounds, which are then converted to the desired phosphoramidate through further reactions .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Diethyl N-(3-hydroxypropyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Substitution reactions often result in the formation of new phosphoramidate compounds with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diethyl N-(3-hydroxypropyl)phosphoramidate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions, including the preparation of α-aminoalkyl phosphonates via Mannich-type reactions . In biology and medicine, it has been studied for its potential use as a chemical warfare simulant and its role in the synthesis of biologically active molecules .
In industry, this compound is utilized in the development of novel fire-retardant materials and as a pesticide for crop protection . Its unique chemical properties make it a valuable tool in analytical and coordination chemistry .
Mechanism of Action
The mechanism of action of diethyl N-(3-hydroxypropyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The neutral phosphoryl group attached to the nitrogen terminal of amino acids plays a crucial role in suppressing matrix signals and favoring the transfer of energy from the matrix to the analyte for ionization by secondary ion-molecule reactions .
Comparison with Similar Compounds
Diethyl N-(3-hydroxypropyl)phosphoramidate can be compared with other similar compounds, such as phosphocreatine and phosphoarginine, which are important biological molecules used as sources of stored energy in invertebrates and vertebrates . These compounds share similar structural features but differ in their specific applications and biological roles.
Other similar compounds include phosphoramidates with different substituents on the phosphorus and nitrogen atoms, which can lead to variations in their chemical properties and reactivity .
Conclusion
This compound is a versatile organophosphorus compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
58474-49-0 |
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Molecular Formula |
C7H18NO4P |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
3-(diethoxyphosphorylamino)propan-1-ol |
InChI |
InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h9H,3-7H2,1-2H3,(H,8,10) |
InChI Key |
DHVBWBZBXJDYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCCO)OCC |
Origin of Product |
United States |
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